5-Tert-butyl-2-methyl-pyridin-3-ylamine
Description
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
5-tert-butyl-2-methylpyridin-3-amine |
InChI |
InChI=1S/C10H16N2/c1-7-9(11)5-8(6-12-7)10(2,3)4/h5-6H,11H2,1-4H3 |
InChI Key |
OENQUZRPYMOPNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C(C)(C)C)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Tert Butyl 2 Methyl Pyridin 3 Ylamine
Direct Amination Strategies for Pyridine (B92270) Systems
Directly introducing an amino group onto a pre-functionalized pyridine ring is a common and efficient strategy. For a trisubstituted pyridine like 5-Tert-butyl-2-methyl-pyridin-3-ylamine, the success of this approach heavily relies on the nature of the starting material and the chosen amination method.
Nucleophilic Aromatic Substitution in Pyridine Synthesis
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of aminopyridines. This reaction typically involves the displacement of a good leaving group, such as a halide, from an electron-deficient pyridine ring by an amine nucleophile. In the context of synthesizing this compound, a plausible SNAr approach would start with a 3-halo-5-tert-butyl-2-methylpyridine derivative.
The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the nitrogen atom, which lowers the energy of the LUMO of the π-system, making the ring more electrophilic, particularly at the 2- and 4-positions. However, to achieve substitution at the 3-position, the pyridine ring often requires activation by strongly electron-withdrawing groups or the use of forcing reaction conditions.
A hypothetical SNAr route to the target compound is outlined below:
| Starting Material | Reagent | Product |
| 3-Bromo-5-tert-butyl-2-methylpyridine | Ammonia (B1221849) or an ammonia equivalent (e.g., sodium amide) | This compound |
| 3-Fluoro-5-tert-butyl-2-methylpyridine | Ammonia or an ammonia equivalent | This compound |
This is an interactive data table based on plausible synthetic transformations.
The choice of the halogen atom is crucial, with fluorine generally being the best leaving group in SNAr reactions on aromatic rings, followed by chlorine, bromine, and iodine. The reaction conditions, including temperature, pressure, and the choice of solvent and base, would need to be carefully optimized to overcome the steric hindrance posed by the adjacent methyl and tert-butyl groups.
Metal-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination)
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines, including complex aminopyridines. alchempharmtech.combldpharm.com This methodology allows for the formation of C-N bonds under relatively mild conditions and with a broad substrate scope.
For the synthesis of this compound, the Buchwald-Hartwig amination would typically involve the coupling of a 3-halo-5-tert-butyl-2-methylpyridine with an ammonia surrogate, or directly with ammonia under specialized conditions. The general catalytic cycle involves the oxidative addition of the pyridine halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired aminopyridine and regenerate the Pd(0) catalyst. bldpharm.com
A representative Buchwald-Hartwig approach is summarized in the following table:
| Pyridine Substrate | Amine Source | Catalyst/Ligand System | Base | Product |
| 3-Bromo-5-tert-butyl-2-methylpyridine | Ammonia | Pd(OAc)2 / XPhos | NaOtBu | This compound |
| 3-Chloro-5-tert-butyl-2-methylpyridine | Benzophenone imine (as NH3 equivalent), followed by hydrolysis | Pd2(dba)3 / BINAP | K3PO4 | This compound |
This is an interactive data table illustrating potential Buchwald-Hartwig reaction conditions.
The choice of the palladium precursor, phosphine (B1218219) ligand, and base is critical for the success of the reaction, especially with a sterically demanding substrate. Bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, are often employed to facilitate the catalytic cycle.
Indirect Synthetic Pathways via Precursor Modification
Transformations of Substituted Pyridine Carboxylic Acids
A well-established method for introducing an amino group onto an aromatic ring is through the rearrangement of a carboxylic acid derivative. The Curtius and Hofmann rearrangements are two such powerful transformations. Current time information in Winnipeg, CA.lookchem.com
In the context of synthesizing this compound, one could envision starting from 5-tert-butyl-2-methylnicotinic acid (a pyridine-3-carboxylic acid).
Curtius Rearrangement: This reaction involves the conversion of a carboxylic acid to an acyl azide (B81097), which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. The isocyanate can then be hydrolyzed to the corresponding primary amine. Current time information in Winnipeg, CA.google.com
Hofmann Rearrangement: This rearrangement converts a primary amide into a primary amine with one fewer carbon atom. lookchem.com The reaction is typically carried out using bromine or another halogenating agent in the presence of a strong base. The corresponding 5-tert-butyl-2-methylnicotinamide would be the precursor for this route.
A comparison of these two rearrangement strategies is presented below:
| Rearrangement | Starting Material | Key Intermediate | Product |
| Curtius | 5-tert-Butyl-2-methylnicotinic acid | 5-tert-Butyl-2-methylnicotinoyl azide -> Isocyanate | This compound |
| Hofmann | 5-tert-Butyl-2-methylnicotinamide | N-Bromoamide -> Isocyanate | This compound |
This is an interactive data table comparing the Curtius and Hofmann rearrangement pathways.
Regioselective Functionalization Approaches
The synthesis of the required precursors for the indirect pathways often relies on the regioselective functionalization of a simpler pyridine derivative. For instance, the synthesis of 5-tert-butyl-2-methyl-3-substituted pyridines can be challenging due to the directing effects of the existing substituents.
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic and heteroaromatic compounds. Starting with a pyridine derivative bearing a directing group (DG), deprotonation occurs at the adjacent position, followed by quenching with an electrophile. While the amino group itself can be a directing group, it is often protected to modulate its directing ability and reactivity.
Another approach involves the reduction of a nitro group. If 5-tert-butyl-2-methyl-3-nitropyridine can be synthesized regioselectively, its reduction to the corresponding amine is a straightforward and high-yielding transformation. Various reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., H2/Pd-C), metal-acid combinations (e.g., Sn/HCl, Fe/HCl), or transfer hydrogenation.
Methodological Advancements in Hindered Aminopyridine Synthesis
The synthesis of sterically hindered aminopyridines like this compound benefits from ongoing advancements in synthetic methodology. The development of new catalysts, ligands, and reagents continues to expand the toolkit for accessing these challenging structures.
For instance, recent progress in photoredox catalysis has opened up new avenues for C-N bond formation under mild conditions. While not yet widely applied to the synthesis of this specific class of compounds, these methods hold promise for future applications.
Furthermore, computational studies are increasingly being used to predict reaction outcomes and optimize reaction conditions for the synthesis of complex molecules. These in silico tools can help to overcome the empirical nature of reaction development and accelerate the discovery of efficient synthetic routes to hindered aminopyridines.
Investigating the Chemical Reactivity and Derivatization Pathways of 5 Tert Butyl 2 Methyl Pyridin 3 Ylamine
Reactions Involving the Primary Amine Functionality
The primary amine group at the C3 position is a key site for nucleophilic reactions, readily participating in acylations, sulfonamidations, and condensations.
Acylation and Sulfonamidation Reactions
The primary amine of 5-tert-butyl-2-methyl-pyridin-3-ylamine exhibits typical nucleophilic reactivity towards acylating and sulfonylating agents. These reactions are fundamental for introducing a variety of functional groups, which can modify the compound's chemical and physical properties.
Acylation: In a reaction analogous to the acylation of other aminopyridines, this compound can be readily converted to its corresponding amide derivatives. For instance, treatment with an acylating agent such as an acid chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base or under neutral conditions would yield the N-acylated product. This transformation is useful for protecting the amine group or for synthesizing more complex molecules.
Sulfonamidation: Similarly, the amine group can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. This reaction results in the formation of a stable sulfonamide linkage. Sulfonamides are a critical functional group in medicinal chemistry, and this reaction provides a direct route to novel sulfonamide derivatives of the parent compound.
| Reagent Type | Example Reagent | Product Type | Reaction Conditions |
| Acid Anhydride | Acetic Anhydride | Amide | Typically heated |
| Acid Chloride | Acetyl Chloride | Amide | Base (e.g., Pyridine) |
| Sulfonyl Chloride | p-Toluenesulfonyl Chloride | Sulfonamide | Base (e.g., Triethylamine) |
Condensation Reactions for Schiff Base Formation
The reaction of primary amines with carbonyl compounds to form imines, commonly known as Schiff bases, is a fundamental transformation in organic chemistry. mdpi.com this compound can undergo condensation with a wide range of aldehydes and ketones to form the corresponding Schiff base derivatives. mdpi.comekb.eg
This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product. mdpi.com The resulting imine products contain a C=N double bond where the nitrogen is connected to the pyridine ring. These Schiff bases are valuable intermediates and can also serve as ligands for the formation of metal complexes. ekb.eg For example, reacting the title compound with a substituted benzaldehyde, like 3,5-di-tert-butyl-2-hydroxybenzaldehyde, would yield a multidentate ligand capable of coordinating with various metal ions. researchgate.net
| Carbonyl Compound | Product Type | Typical Catalyst |
| Aromatic Aldehyde (e.g., Benzaldehyde) | N-Aryl Imine (Schiff Base) | Acid (e.g., p-toluenesulfonic acid) |
| Aliphatic Aldehyde (e.g., Acetaldehyde) | N-Alkyl Imine (Schiff Base) | Acid (e.g., Acetic Acid) |
| Ketone (e.g., Acetone) | Ketimine | Acid (e.g., H₂SO₄) |
Pyridine Ring Transformations and Substituent Effects
The pyridine ring itself is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic reagents. The substituents—amine, tert-butyl, and methyl groups—play a crucial role in directing further transformations.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen. quora.comntnu.no However, the existing substituents on this compound significantly influence the outcome of such reactions.
The primary amine at C3 is a powerful activating group and is ortho-, para-directing. The methyl group at C2 and the tert-butyl group at C5 are weakly activating and also ortho-, para-directing. Considering the positions on the pyridine ring, the directing effects can be analyzed as follows:
Amine group (C3): Directs electrophiles to C2 and C4.
Methyl group (C2): Directs electrophiles to C3 and C5.
Tert-butyl group (C5): Directs electrophiles to C4 and C6.
The positions available for substitution are C4 and C6. The directing effects of the substituents converge to strongly activate the C4 position. The C6 position is activated by the tert-butyl group but is sterically hindered and less activated by the other groups. Therefore, electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, are predicted to occur preferentially at the C4 position. To achieve substitution, it is often necessary to first protect the highly reactive amino group, for example, through acylation to a pivaloyl amide, which can also act as a directed metalation group. acs.orgacs.org
Cross-Coupling Chemistry at Pyridine Ring Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to this compound, a leaving group, typically a halogen, must be present on the pyridine ring.
If a halogen atom (e.g., bromine or chlorine) were introduced at the C4 or C6 position, the resulting halo-pyridine could serve as a substrate for various cross-coupling reactions. nih.govacs.org
Suzuki Coupling: Reaction with an aryl or vinyl boronic acid to form a biaryl or vinyl-substituted pyridine.
Buchwald-Hartwig Amination: Reaction with an amine to introduce a new amino substituent. rsc.org
Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl group.
The presence of the unprotected primary amine at C3 can sometimes pose challenges in Pd-catalyzed reactions due to potential catalyst inhibition through coordination. nih.govacs.org However, specific ligand systems, such as RuPhos and BrettPhos, have been developed that allow for efficient cross-coupling of unprotected halo-aminopyridines. nih.govacs.orgresearchgate.net
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Feature |
| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ / Base | C-C (Aryl) Bond |
| Buchwald-Hartwig | Amine | Pd(dba)₂ / Ligand / Base | C-N Bond |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | C-C (Alkynyl) Bond |
| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | C-C (Vinyl) Bond |
Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Imidazopyridines)
The 3-amino-2-methylpyridine (B1201488) core of the title compound is a key synthon for the construction of fused heterocyclic systems, most notably imidazo[1,2-a]pyridines. nih.gov This class of compounds is of significant interest due to their prevalence in medicinally valuable molecules. acs.orgbio-conferences.org
Several synthetic strategies can be employed:
Reaction with α-Haloketones (Tschitschibabin reaction): This is a classic method where the aminopyridine is heated with an α-haloketone. The reaction proceeds via an initial N-alkylation of the ring nitrogen followed by intramolecular cyclization and dehydration to form the imidazopyridine ring system.
Three-Component Reactions: Modern methods often involve multicomponent reactions. For instance, the reaction of the aminopyridine, an aldehyde, and an isonitrile (Ugi-type reaction) can produce 3-aminoimidazo[1,2-a]pyridine derivatives in a single step, often catalyzed by a Lewis acid like scandium triflate. bio-conferences.org
Cycloaddition Reactions: Novel methods, such as a (3+2) cycloaddition reaction between a 2-aminopyridine (B139424) and a propargyl alcohol, promoted by reagents like NaIO₄/TBHP, can also yield functionalized imidazopyridines. nih.gov
These cyclization reactions provide a powerful means to elaborate the structure of this compound into more complex, polycyclic architectures. nih.govorganic-chemistry.org
Advanced Characterization and Computational Studies of 5 Tert Butyl 2 Methyl Pyridin 3 Ylamine and Its Derivatives
Spectroscopic Analysis for Structural Elucidation in Academic Research
Spectroscopic methods are indispensable tools for the unambiguous determination of molecular structures. For a molecule such as 5-Tert-butyl-2-methyl-pyridin-3-ylamine, a multi-technique approach is employed to ensure a thorough and accurate characterization.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise arrangement of atoms within a molecule. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of the constituent atoms.
In the case of this compound, ¹H NMR and ¹³C NMR are the primary methods used for structural confirmation. The ¹H NMR spectrum would be expected to show distinct signals for the protons of the tert-butyl group, the methyl group, the aromatic protons, and the amine protons. The chemical shifts of the aromatic protons are particularly informative, as they are influenced by the electronic effects of the substituents on the pyridine (B92270) ring. The presence of two sets of signals with differing intensities in the NMR spectra of some N-Boc-substituted heterocyclic compounds can indicate a dynamic equilibrium between two conformers formed by the rotation of the Boc moiety. beilstein-journals.org
Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom in a distinct chemical environment. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the nature and position of the substituents, offering further confirmation of the compound's structure. Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be employed to establish the connectivity between protons and carbons, providing definitive structural assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-C2-CH₃ | ~2.4 | ~20 |
| Pyridine-C3-NH₂ | ~4.5 (broad) | ~140 |
| Pyridine-C4-H | ~7.0 | ~125 |
| Pyridine-C5-C(CH₃)₃ | ~1.3 | ~35 (quat), ~30 (CH₃) |
| Pyridine-C6-H | ~8.0 | ~145 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which in turn allows for the calculation of its elemental formula.
Upon ionization, the molecule will undergo fragmentation, and the resulting fragment ions can provide insights into the molecule's structure. Common fragmentation pathways for this compound might include the loss of a methyl group from the tert-butyl substituent or cleavage of the C-N bond of the amine group. The use of certain matrices in MALDI TOF MS, such as 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB), can sometimes lead to chemical adduction with analyte amino groups, which should be considered during spectral interpretation. researchgate.net
Table 2: Expected Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment |
| [M]+ | Molecular Ion |
| [M-15]+ | Loss of a methyl group (CH₃) |
| [M-57]+ | Loss of a tert-butyl group (C₄H₉) |
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction byproducts or other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods for this purpose.
For a compound like this compound, which is a solid at room temperature and has a moderate boiling point, both HPLC and GC could be suitable. In HPLC, a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would likely be used. The retention time of the compound would be a key parameter for its identification and quantification.
In GC, the compound would be vaporized and passed through a capillary column. The choice of the column's stationary phase would depend on the polarity of the compound. The retention time in GC is also a characteristic feature used for identification. Both techniques, when coupled with a mass spectrometer (LC-MS or GC-MS), provide a powerful tool for both separation and identification.
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry provides a powerful complement to experimental studies by offering insights into the electronic structure, reactivity, and other molecular properties that can be difficult to measure directly.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has become a popular tool for predicting the geometric and electronic properties of molecules.
For this compound, DFT calculations can be used to optimize the molecular geometry and to predict various properties such as vibrational frequencies, which can be compared with experimental IR and Raman spectra. nih.gov The electron density distribution obtained from DFT can reveal information about the molecule's polarity and the location of electron-rich and electron-deficient regions, which is crucial for predicting its reactivity. semanticscholar.org The B3LYP functional is a commonly used method in DFT calculations for such analyses. nih.gov
Quantum chemical calculations can provide valuable information about the molecular orbitals of a compound, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The HOMO-LUMO energy gap is an important parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more likely to be reactive. scirp.org For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amino group, while the LUMO would be distributed over the aromatic system. These calculations can be performed using DFT methods, with functionals such as B3LYP and basis sets like 6-311G(d,p). materialsciencejournal.org
Table 3: Representative Calculated Molecular Properties for a Substituted Pyridine Derivative
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
Note: These values are representative for a similar substituted pyridine and would need to be specifically calculated for this compound.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
In the absence of direct molecular modeling and docking simulation studies for this compound, computational analyses of structurally analogous aminopyridine derivatives provide valuable insights into its potential ligand-target interactions. These studies collectively suggest that the aminopyridine scaffold is a promising framework for designing inhibitors of various protein kinases, which are crucial regulators of cellular processes and are frequently implicated in diseases such as cancer.
Computational docking studies on related 2-aminopyridine (B139424) derivatives have identified several potential protein kinase targets. For instance, molecular modeling of 2-aminopyridine derivatives has explored their binding modes as potential inhibitors of Janus kinase 2 (JAK2) and c-Met kinase. tandfonline.commdpi.com JAK2 is a key component of the JAK/STAT signaling pathway, which is vital for cell growth and differentiation, while c-Met is a receptor tyrosine kinase that plays a role in cell proliferation and migration. mdpi.comfigshare.com
Similarly, 3D-QSAR and docking studies have been performed on imidazo[4,5-b]pyridine derivatives, which share a core heterocyclic structure with this compound, targeting Aurora A kinase, a key regulator of cell division. nih.gov These computational approaches have been instrumental in identifying key structural features required for potent inhibitory activity and in designing novel analogues with improved potencies. nih.gov
A computational investigation of 2-Amino-5-Methyl Pyridine, a close structural analog lacking the bulky tert-butyl group, was conducted to understand its binding mode, revealing a calculated binding energy of -3.32 kcal/mol. researchgate.nettandfonline.com While this value is for a simpler molecule, it provides a baseline for the potential binding affinity of this class of compounds.
The general binding mode observed in these studies for aminopyridine-based inhibitors involves the formation of key hydrogen bonds between the aminopyridine core and the hinge region of the kinase active site. The amino group and the pyridine nitrogen are often crucial for this interaction, anchoring the ligand in the ATP-binding pocket. The substituents on the pyridine ring then project into adjacent hydrophobic and solvent-exposed regions, where they can form additional interactions that enhance binding affinity and selectivity.
For this compound, it can be hypothesized that the 3-amino group and the pyridine nitrogen would engage in similar hydrogen bonding interactions with the kinase hinge region. The 2-methyl group would likely occupy a small hydrophobic pocket, while the bulky 5-tert-butyl group would be expected to project into a larger hydrophobic region within the active site. The presence and orientation of this bulky group could play a significant role in determining the compound's selectivity for specific kinases. For example, structure-activity relationship studies on pyridine derivatives have shown that the presence of bulky groups can influence their antiproliferative activity. nih.gov
The following interactive data table summarizes the findings from molecular docking studies on compounds structurally related to this compound, offering a predictive glimpse into its potential molecular interactions and targets.
| Ligand Class | Potential Protein Target | Key Interacting Residues (Hypothesized) | Predicted Binding Energy (kcal/mol) | Reference |
| 2-Aminopyridine derivatives | Janus Kinase 2 (JAK2) | Hinge Region (e.g., Leu932), Catalytic Site (e.g., Asp994) | Not Specified | tandfonline.com |
| 2-Aminopyridine derivatives | c-Met Kinase | Arg1208, Tyr1230 | Not Specified | mdpi.com |
| Imidazo[4,5-b]pyridine derivatives | Aurora A Kinase | Not Specified | Not Specified | nih.gov |
| 2-Amino-5-Methyl Pyridine | Not Specified | Not Specified | -3.32 | researchgate.nettandfonline.com |
It is important to emphasize that these findings are based on computational studies of analogous compounds and serve as a predictive framework. Experimental validation through co-crystallization studies and biochemical assays would be necessary to definitively determine the protein targets and binding modes of this compound and its derivatives.
Academic Research Applications of 5 Tert Butyl 2 Methyl Pyridin 3 Ylamine Based Scaffolds
Contributions to Medicinal Chemistry and Chemical Biology Research
The 3-aminopyridine scaffold, exemplified by 5-Tert-butyl-2-methyl-pyridin-3-ylamine, is a privileged structure in medicinal chemistry. Its ability to form key hydrogen bonds, coupled with the tunable physicochemical properties afforded by its substituents, makes it a valuable core for developing new therapeutic agents.
Design of Small Molecule Modulators for Inflammatory Pathways (e.g., Cytokine Production Inhibitors)
The 3-aminopyridine framework is instrumental in the design of modulators for inflammatory pathways. These scaffolds can be elaborated to target key proteins involved in the inflammatory cascade, such as kinases that regulate cytokine production. For instance, protein kinases like IκB kinase ε (IKKε) and TANK-binding kinase 1 (TBK1) are crucial mediators in pathways that lead to the production of inflammatory cytokines. Pyrimidine compounds derived from aminopyridine building blocks have been developed as inhibitors of these kinases, demonstrating the utility of this core structure in creating anti-inflammatory agents. The substitution pattern on the pyridine (B92270) ring, including the presence of alkyl groups like tert-butyl and methyl, can be optimized to enhance potency, selectivity, and pharmacokinetic properties, making such compounds valuable tools for research in inflammatory diseases.
Development of Enzyme Inhibitors (e.g., Kinases) within Pyridine Frameworks
The development of enzyme inhibitors, particularly for protein kinases, represents a major application of aminopyridine-based scaffolds. ed.ac.ukacs.org Protein kinases are a large family of enzymes that play central roles in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. ed.ac.uk The 3-aminopyridine moiety is a well-established hinge-binding motif, capable of forming critical hydrogen bond interactions within the ATP-binding site of many kinases. acs.org
Research has shown that libraries of compounds built around aminopyridine cores can yield potent and selective inhibitors for various kinases. For example, derivatives of 2-amino-pyridine have been synthesized and found to be potent inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a target in colorectal cancer therapy. acs.org Similarly, other complex molecules incorporating the aminopyridine structure have demonstrated inhibitory activity against Bruton's tyrosine kinase (BTK), a key regulator in B-cell signaling. nih.gov The tert-butyl and methyl groups on the this compound scaffold can provide steric hindrance to guide the molecule's orientation in the binding pocket and can enhance properties like lipophilicity, which influences cell permeability and metabolic stability.
| Compound Class | Target Kinase(s) | Therapeutic Area |
| 2-Amino-pyridine derivatives | Cyclin-Dependent Kinase 8 (CDK8) acs.org | Colorectal Cancer acs.org |
| Pyrazolo[3,4-d]pyrimidine derivatives | Bruton's tyrosine kinase (BTK) nih.gov | B-cell Cancers nih.gov |
| Aminopyridine-based compounds | IKKε, TBK1 | Inflammatory Diseases |
| Pyridinyl-pyrimidinyl-aminobenzamides | BCR-ABL Tyrosine Kinase mdpi.com | Chronic Myeloid Leukemia mdpi.com |
Use as Building Blocks for Diverse Pharmaceutical Agents
Beyond their direct use in specific inhibitor classes, substituted aminopyridines are highly valued as versatile building blocks in drug discovery. thermofisher.commdpi.comwhiterose.ac.uk Their inherent chemical functionality—a nucleophilic amino group and a basic pyridine nitrogen—allows for a wide range of chemical transformations. This enables medicinal chemists to readily incorporate the aminopyridine scaffold into larger, more complex molecules through various coupling reactions.
The availability of diverse, functionalized heterocyclic building blocks is crucial for lead optimization in drug development, allowing for the systematic exploration of a molecule's structure-activity relationship (SAR). thermofisher.com The this compound structure provides multiple vectors for chemical modification, making it an attractive starting point or intermediate for synthesizing a broad spectrum of pharmaceutical agents.
Emerging Roles in Materials Science and Functional Organic Materials
The applications of the this compound scaffold are not limited to the biological realm. Its electronic and structural features are also being exploited in the field of materials science to create novel functional materials.
Ligands in Coordination Chemistry and Metal Complexes
The 3-aminopyridine motif is an excellent ligand for the formation of coordination complexes with various transition metals. scirp.orgelsevierpure.com It can coordinate to a metal center in a monodentate fashion through the pyridine nitrogen or, in some cases, act as a bridging ligand to form polymeric chains. elsevierpure.comresearchgate.net The resulting metal complexes exhibit a range of interesting structural, magnetic, and electronic properties. researchgate.net
The substituents on the pyridine ring significantly influence the properties of both the ligand and the resulting complex. The electron-donating methyl group and the sterically demanding tert-butyl group of this compound can affect the ligand's field strength, the stability of the complex, and the coordination geometry around the metal ion. These complexes have potential applications in catalysis, as magnetic materials, and as novel bioactive agents where the metal ion can introduce new modes of biological activity. scirp.orgnih.gov
| Ligand | Metal Ion(s) | Resulting Complex Type |
| 3-Aminopyridine | Ni(II), Co(II) elsevierpure.comresearchgate.net | Polymeric Chains elsevierpure.comresearchgate.net |
| 3-Aminopyridine | Cu(II) nih.gov | Mononuclear, Square Planar nih.gov |
| 3-Aminopyridine | Mn(II), Zn(II) scirp.org | Mononuclear Complexes scirp.org |
| 4-Aminopyridine | Cd(II) nih.gov | Werner-type Complex nih.gov |
Precursors for Heterocyclic Nanographenes and Polycyclic Aromatic Hydrocarbons
A particularly novel application of pyridine-based scaffolds is in the bottom-up synthesis of nitrogen-containing nanographenes, also known as polycyclic aromatic hydrocarbons (PAHs). d-nb.infonih.gov These materials are essentially small, well-defined fragments of graphene where one or more carbon atoms have been replaced by nitrogen, which tunes their electronic and chemical properties. nih.gov
A key synthetic strategy involves the oxidative cyclodehydrogenation (Scholl reaction) of custom-designed polyphenylene precursors. nih.gov Pyridine-containing molecules, such as derivatives of this compound, can be used as core components in these precursors. d-nb.infoacs.org The inclusion of the pyridine nitrogen alters the electronic structure of the resulting nanographene, and the tert-butyl groups are often crucial for ensuring sufficient solubility of the large, planar molecules, which facilitates their synthesis, purification, and processing. d-nb.info The nitrogen atom also provides a reactive site for post-synthesis modification of the nanographene, such as N-alkylation, N-oxidation, or coordination to metal centers, further expanding their potential applications in organic electronics and functional materials. nih.govacs.org
Corrosion Inhibition Research
While direct studies on this compound are not extensively documented in publicly available research, the broader class of pyridine derivatives has been a subject of significant investigation in the field of corrosion inhibition. The structural characteristics of aminopyridines, featuring nitrogen heteroatoms and π-electrons, make them effective candidates for protecting metals, particularly mild steel, from corrosive environments.
Research indicates that organic compounds containing heteroatoms like nitrogen, oxygen, and sulfur, along with aromatic rings, can effectively adsorb onto metal surfaces to form a protective layer. This adsorption process impedes the corrosive action of acidic or basic environments. The inhibition efficiency of these compounds is influenced by the concentration of the inhibitor and the temperature. wu.ac.th
Several studies on related pyridine derivatives have demonstrated their potential as corrosion inhibitors. For instance, Schiff bases derived from aminopyridines have been shown to be effective corrosion inhibitors for mild steel in hydrochloric acid. wu.ac.th The mechanism of inhibition is attributed to the adsorption of the inhibitor molecules on the steel surface, a process that can be confirmed through techniques like scanning electron microscopy (SEM). wu.ac.th
Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly employed to evaluate the performance of these inhibitors. Potentiodynamic polarization data can reveal whether a compound acts as a cathodic, anodic, or mixed-type inhibitor. wu.ac.thresearchgate.net For example, some pyridine derivatives have been identified as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. researchgate.netresearchgate.net EIS measurements provide insights into the charge transfer resistance at the metal-solution interface, with an increase in this resistance indicating effective inhibition. wu.ac.th
The adsorption of these inhibitors on the metal surface often follows established adsorption isotherms, such as the Langmuir isotherm, which suggests the formation of a monolayer of the inhibitor on the surface. wu.ac.thresearchgate.net The strength and nature of this adsorption (physisorption or chemisorption) can be inferred from the free energy of adsorption values. researchgate.net
Methodological Advancements in Analytical Chemistry
The detection and quantification of aminopyridines, including structures like this compound, present unique challenges in analytical chemistry, particularly at trace levels. These challenges have spurred methodological advancements aimed at improving detection sensitivity and analytical performance.
Trace-Level Detection and Quantification of Aminopyridines
The analysis of aminopyridines at trace levels is often hampered by their poor ionization efficiency in mass spectrometry (MS). researchgate.net This is a significant challenge in fields where minute quantities of these compounds need to be accurately measured, such as in the analysis of potentially genotoxic impurities in pharmaceuticals. researchgate.net To address this, sensitive analytical methods have been developed.
High-performance liquid chromatography (HPLC) coupled with various detectors is a common technique for the determination of aminopyridines. For instance, a method for the simultaneous determination of three aminopyridines used a C18 chromatographic column with a phosphate buffer and methanol mixture as the mobile phase, with detection at a specific UV wavelength. The detection limits for this method were in the range of 0.0289 to 0.0711 mg·L⁻¹.
For enhanced sensitivity, liquid chromatography-mass spectrometry (LC-MS/MS) is often employed. researchgate.net However, due to the low ionization efficiency of some aminopyridines, direct analysis can be difficult. This has led to the development of alternative approaches, such as coordination ion spray-MS and chemical derivatization, to improve detection sensitivity. researchgate.net The importance of detecting these impurities at trace levels is underscored by regulatory guidelines that set limits for potentially genotoxic impurities in drug substances. researchgate.netnih.gov
The table below summarizes key aspects of an HPLC method developed for the trace-level detection of aminopyridines.
| Parameter | Details |
| Analytes | 4-aminopyridine, 3-aminopyridine, 2-aminopyridine (B139424) |
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Column | Shim-pack Scepter C18 |
| Mobile Phase | Phosphate buffer (pH 7.0) and Methanol (90:10) |
| Detection | UV at 280 nm |
| Detection Limits | 0.0289 - 0.0711 mg·L⁻¹ |
Derivatization Strategies for Enhanced Analytical Performance
To overcome the challenges of detecting and quantifying aminopyridines at trace levels, derivatization strategies are frequently employed. researchgate.netresearchgate.net Derivatization involves chemically modifying the analyte to improve its chromatographic behavior, increase its molecular weight for more specific mass spectrometric detection, or enhance its ionization efficiency. researchgate.netmdpi.com
One common approach is pre-column derivatization, where the analyte is modified before being introduced into the analytical instrument. rsc.orggoogle.com For example, hexylchloroformate has been used as a derivatizing agent for arylamines and aminopyridines, resulting in amide derivatives with better chromatographic properties and higher molecular weights. researchgate.net Another strategy involves using reagents that introduce a readily ionizable or detectable tag onto the aminopyridine molecule. For instance, 4-iodobenzoyl chloride can be used to introduce an iodine atom, which can be sensitively detected by inductively coupled plasma mass spectrometry (ICP-MS). rsc.org
Derivatization can also be used to introduce a chromophore or fluorophore to enhance detection by UV-Vis or fluorescence detectors. The reaction of primary amines with reagents like Boc anhydride (B1165640) can yield derivatives with UV absorption, allowing for their detection using standard HPLC-UV systems. google.com The choice of derivatization reagent and reaction conditions is crucial for achieving quantitative formation of the target derivatives and avoiding the introduction of interfering byproducts. rsc.org
The following table outlines various derivatization reagents and their applications in the analysis of amine-containing compounds, including aminopyridines.
| Derivatization Reagent | Analyte Functional Group | Purpose of Derivatization | Analytical Technique |
| Hexylchloroformate | Primary Amines | Improved chromatography, increased molecular weight | LC-MS |
| 4-Iodobenzoyl chloride | Amino and Hydroxyl groups | Introduction of an "ICP-MS accessible" element (Iodine) | HPLC-ICP-MS rsc.org |
| Boc anhydride | Primary Amines | Introduction of a UV-absorbing group | HPLC-UV google.com |
| 4-hydroxy-3-methoxycinnamaldehyde (CA) | Primary Amines | Improved sensitivity and specificity | MALDI Imaging Mass Spectrometry nih.gov |
| 2,4,6-Trimethylpyrylium tetrafluoroborate (TMPy) | Primary Amines or Hydroxy groups | Enhanced ionization efficiency | MALDI-MS mdpi.com |
An exploration of the chemical compound this compound reveals significant potential for future research and development across various fields of chemistry. This article focuses on prospective research directions, highlighting unexplored avenues in its synthesis, characterization, and application.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Tert-butyl-2-methyl-pyridin-3-ylamine, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via tert-butyl carbamate intermediates, leveraging nucleophilic substitution or catalytic coupling reactions. For example, tert-butyl-protected pyridine derivatives (e.g., tert-butyl carbamates) are often synthesized under inert atmospheres using palladium catalysts for cross-coupling steps . Yield optimization requires precise stoichiometric ratios (e.g., 1.2:1 molar ratio of tert-butylating agent to substrate), controlled temperature (60–80°C), and anhydrous conditions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, with characteristic peaks for tert-butyl groups (δ ~1.3 ppm in ¹H NMR) and pyridine ring protons (δ 6.5–8.5 ppm). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity, while mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ = 193.3 g/mol). Cross-referencing with Certificates of Analysis (COA) for commercial standards ensures accuracy .
Q. What are the key safety protocols for handling and storing this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, lab coats, and chemical goggles to prevent dermal/ocular exposure. Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent degradation. Fume hoods with ≥100 ft/min airflow are mandatory due to potential respiratory irritation. Incompatible materials include strong oxidizers (e.g., peroxides) and acids; segregate storage accordingly .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s reactivity under varying pH and temperature conditions?
- Methodological Answer : Conduct kinetic studies using buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy. For thermal stability, use Differential Scanning Calorimetry (DSC) to identify decomposition onset temperatures. Control variables include ionic strength (adjusted with NaCl) and dissolved oxygen levels (via nitrogen sparging). Data should be validated with triplicate runs and compared to computational models (e.g., Arrhenius plots) .
Q. What computational strategies are effective for predicting the compound’s interactions in catalytic systems or biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electronic properties and reactive sites. Molecular docking (AutoDock Vina) models interactions with enzymes or receptors, focusing on hydrogen bonding (tert-butyl’s steric effects) and π-π stacking (pyridine ring). Validate predictions with experimental binding assays (e.g., SPR or ITC) .
Q. How should contradictory data on the compound’s solubility or stability be resolved in interdisciplinary studies?
- Methodological Answer : Employ method triangulation: compare solubility measurements (shake-flask vs. HPLC methods) and stability assessments (NMR vs. LC-MS). Replicate experiments across labs to rule out instrumental bias. Statistical tools like Grubbs’ test identify outliers, while multivariate analysis (PCA) isolates confounding variables (e.g., trace moisture) .
Q. What role does this compound play in multi-step synthesis, and how can side reactions be minimized?
- Methodological Answer : The compound serves as a precursor for chiral ligands or pharmacophores. To suppress side reactions (e.g., tert-butyl cleavage), use mild deprotection agents (TFA in DCM) and low temperatures (0–4°C). Monitor intermediates via TLC (Rf = 0.4 in 7:3 hexane:EtOAc) and quench reactive byproducts with scavenger resins .
Q. What advanced techniques characterize the compound’s degradation pathways in environmental or biological matrices?
- Methodological Answer : Accelerated aging studies (40°C/75% RH for 6 months) simulate long-term stability. Use LC-MS/MS to identify degradation products (e.g., tert-butyl alcohol or methylpyridine isomers). Ecotoxicological impact is assessed via OECD 301D biodegradation tests, with GC-MS quantifying volatile metabolites .
Regulatory & Compliance Considerations
Q. How can researchers ensure compliance with ECHA guidelines when publishing data on this compound?
- Methodological Answer : Cite ECHA hazard classifications (e.g., GHS codes) and include SDS sections on ecotoxicity (WGK 3) and disposal protocols. Reproduce data under CC-BY-NC-ND 4.0, with explicit attribution: “Source: European Chemicals Agency” .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
